molecular formula C12H14N4 B11890427 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11890427
M. Wt: 214.27 g/mol
InChI Key: WHRIHWRDWGFZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is an organic compound belonging to the class of indazoles Indazoles are characterized by a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the formation of the indazole ring system followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate hydrazones with suitable reagents under controlled conditions. For instance, the reaction of hydrazine derivatives with ketones or aldehydes in the presence of acidic or basic catalysts can yield the desired indazole structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

    3-pyridin-4-yl-1H-indazole: Another indazole derivative with similar structural features.

    N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridinyl group and exhibits similar reactivity.

    3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: A related compound with a triazole ring .

Uniqueness

3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific combination of the pyridinyl and indazole rings, which confer distinct chemical and biological properties.

Biological Activity

3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N3
  • Molecular Weight : 213.26 g/mol
  • CAS Number : 1338247-87-2

The compound features a tetrahydroindazole core, which is known for its diverse biological activities, particularly in cancer treatment and neurological disorders.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. Specifically, compounds related to this compound have demonstrated significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of PLK4 : Certain derivatives showed nanomolar inhibition against Polo-like kinase 4 (PLK4), which is crucial in cell cycle regulation. One compound exhibited an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line .

The mechanism by which these compounds exert their biological effects often involves modulation of specific signaling pathways:

  • Sigma Receptor Interaction : Compounds derived from the tetrahydroindazole structure have been shown to selectively bind to sigma-2 receptors, which play roles in cancer and CNS disorders. The binding affinity and selectivity were assessed through radioligand binding assays .
  • Cell Cycle Arrest and Apoptosis : Some studies indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the indazole ring. SAR studies have shown that:

  • Modifications at the 4-position can enhance potency against specific targets like FGFR1 and FGFR2.
  • The presence of electron-donating or withdrawing groups significantly affects the compound's binding affinity and selectivity .

Study on Sigma Receptor Ligands

A study focused on tetrahydroindazole compounds demonstrated their potential as sigma receptor ligands. Among the tested compounds, one exhibited a high selectivity for sigma-2 over sigma-1 with a pK_i value of 7.8 M, indicating its promise for further development as a therapeutic agent .

Antiproliferative Effects in Cancer Models

In vivo models have shown that certain derivatives of this compound effectively inhibit tumor growth. For example, one derivative was tested in a mouse model and resulted in significant tumor size reduction compared to controls .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C12H14N4/c13-9-2-1-3-10-11(9)12(16-15-10)8-4-6-14-7-5-8/h4-7,9H,1-3,13H2,(H,15,16)

InChI Key

WHRIHWRDWGFZGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NN=C2C3=CC=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.